molecular formula C42H74CaN4O2 B13770714 calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate CAS No. 68516-56-3

calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate

Cat. No.: B13770714
CAS No.: 68516-56-3
M. Wt: 707.1 g/mol
InChI Key: CINHZNZNSOVFID-UHFFFAOYSA-L
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Description

Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is a complex organic compound with the molecular formula C42H74CaN4O2. This compound is known for its unique structure, which includes a calcium ion coordinated with two molecules of 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate typically involves the reaction of 2-[(2-aminoethylamino)methyl]-4-dodecylphenol with a calcium salt, such as calcium chloride or calcium acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate group can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The phenolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential role in biological systems and as a model compound for enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate involves its interaction with various molecular targets. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The phenolate and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-aminoethylamino)methyl]-4-dodecylphenol: Lacks the calcium ion but shares similar structural features.

    Calcium phenolate: Contains the calcium ion but lacks the aminoethylamino group.

    2-(2-aminoethylamino)ethanol: Similar aminoethylamino group but different overall structure.

Uniqueness

Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is unique due to the presence of both the calcium ion and the 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate ligand. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

68516-56-3

Molecular Formula

C42H74CaN4O2

Molecular Weight

707.1 g/mol

IUPAC Name

calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate

InChI

InChI=1S/2C21H38N2O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21(24)20(17-19)18-23-16-15-22;/h2*13-14,17,23-24H,2-12,15-16,18,22H2,1H3;/q;;+2/p-2

InChI Key

CINHZNZNSOVFID-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.[Ca+2]

Origin of Product

United States

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